1-((6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)methyl)piperazine dimaleate
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Overview
Description
1-((6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)methyl)piperazine dimaleate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)methyl)piperazine dimaleate typically involves multiple steps, starting with the preparation of the benzocycloheptene ring. One common method involves the condensation of acetylacetone with phenol, followed by an oxidation reaction to form the benzocycloheptene structure . The piperazine moiety is then introduced through a nucleophilic substitution reaction, where the benzocycloheptene derivative reacts with piperazine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-((6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)methyl)piperazine dimaleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzocycloheptene ring or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Various nucleophiles such as amines, alcohols, or halides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Derivatives with different functional groups
Scientific Research Applications
1-((6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)methyl)piperazine dimaleate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)methyl)piperazine dimaleate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-one
- 9-Methyl-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one
- Ethanone, 1-(5,6,7,8-tetrahydro-2,8,8-trimethyl-4H-cyclohepta[b]furan-5-yl)-
Uniqueness
1-((6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)methyl)piperazine dimaleate is unique due to its combination of a benzocycloheptene ring and a piperazine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
55037-85-9 |
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Molecular Formula |
C24H32N2O8 |
Molecular Weight |
476.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-ylmethyl)piperazine |
InChI |
InChI=1S/C16H24N2.2C4H4O4/c1-2-4-15-7-6-14(12-16(15)5-3-1)13-18-10-8-17-9-11-18;2*5-3(6)1-2-4(7)8/h6-7,12,17H,1-5,8-11,13H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChI Key |
WPUSLQFRKIDAAU-LVEZLNDCSA-N |
Isomeric SMILES |
C1CCC2=C(C=CC(=C2)CN3CCNCC3)CC1.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1CCC2=C(CC1)C=C(C=C2)CN3CCNCC3.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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